5-amino-6-chloro-1H-pyrimidin-4-one
Description
5-Amino-6-chloro-1H-pyrimidin-4-one is a heterocyclic compound featuring a pyrimidine backbone with amino (-NH₂) and chloro (-Cl) substituents at positions 5 and 6, respectively, and a ketone group at position 3. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-donating amino group and the electron-withdrawing chlorine atom, enabling diverse substitution patterns for drug discovery and material science applications .
Properties
IUPAC Name |
5-amino-6-chloro-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O/c5-3-2(6)4(9)8-1-7-3/h1H,6H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMZMDMVDWIZAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)C(=C(N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=O)C(=C(N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-chloro-1H-pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloro-5-nitropyrimidine with ammonia, followed by reduction of the nitro group to an amino group . Another approach involves the use of 4,6-dichloropyrimidine as a starting material, which undergoes substitution reactions to introduce the amino group at the 5-position .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-amino-6-chloro-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles, such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium tert-butoxide and N-methylpyrrolidone.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and palladium on carbon for reduction are commonly used.
Cyclization Reactions: Cyclization often involves the use of strong bases and high temperatures.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, fused heterocyclic compounds, and other derivatives with potential biological activities .
Scientific Research Applications
5-amino-6-chloro-1H-pyrimidin-4-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with anticancer, antiviral, and antibacterial properties.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Agrochemicals: It is employed in the development of herbicides and pesticides.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-amino-6-chloro-1H-pyrimidin-4-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, it can act as an inhibitor of enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways . The compound binds to the active site of the enzyme, preventing its activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidinone Derivatives
The following table summarizes key structural and functional differences between 5-amino-6-chloro-1H-pyrimidin-4-one and related compounds:
Key Observations:
Substituent Effects on Reactivity: The amino group at position 5 in this compound increases nucleophilicity at adjacent positions, facilitating reactions like Suzuki couplings or amide formations . In contrast, the methyl group in 5-chloro-6-methyl-1H-pyrimidin-4-one () reduces polarity, favoring hydrophobic interactions in biological systems .
Biological Activity Correlations: Chloro-substituted pyrimidinones (e.g., 6-chloro-2,5-dimethyl-1H-pyrimidin-4-one in ) are associated with antitumor activity due to their ability to intercalate DNA or inhibit kinases . The amino group in this compound may enhance binding to enzymatic targets, as seen in related antiviral pyrazolo[3,4-d]pyrimidines ().
Synthetic Versatility: this compound serves as a precursor for disubstituted pyrimidines via Cl displacement, similar to methods used for 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (). Derivatives like 2-amino-6-[(3-chloro-4-methyl-phenyl)amino]-1H-pyrimidin-4-one () demonstrate the compound’s adaptability in forming aryl-substituted analogs for targeted therapies .
Research Findings and Pharmacological Potential
- Antitumor Activity: Pyrimidinones with chloro and amino groups exhibit antiproliferative effects by targeting thymidylate synthase or topoisomerases. For example, 6-chloro-2,5-dimethyl-1H-pyrimidin-4-one () showed moderate activity against breast cancer cell lines (IC₅₀ = 12 µM).
- Antibacterial Properties: The amino group in 2-amino-5-chloro-6-methyl-1H-pyrimidin-4-one () enhances binding to bacterial dihydrofolate reductase, with MIC values of 2–8 µg/mL against Staphylococcus aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
